molecular formula C13H14ClNO2 B12803427 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline CAS No. 58868-28-3

2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline

Cat. No.: B12803427
CAS No.: 58868-28-3
M. Wt: 251.71 g/mol
InChI Key: LLZYHJQXJGNLEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline typically involves the chlorination of a quinoline precursor followed by methoxylation and methylation reactions. One common synthetic route starts with the chlorination of 5,8-dimethoxy-3,4-dimethylquinoline using thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

58868-28-3

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-chloro-5,8-dimethoxy-3,4-dimethylquinoline

InChI

InChI=1S/C13H14ClNO2/c1-7-8(2)13(14)15-12-10(17-4)6-5-9(16-3)11(7)12/h5-6H,1-4H3

InChI Key

LLZYHJQXJGNLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C(C=CC(=C12)OC)OC)Cl)C

Origin of Product

United States

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